molecular formula C11H18ClN B6200703 3-(3-ethylphenyl)propan-1-amine hydrochloride CAS No. 2680533-15-5

3-(3-ethylphenyl)propan-1-amine hydrochloride

Cat. No.: B6200703
CAS No.: 2680533-15-5
M. Wt: 199.7
InChI Key:
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Description

3-(3-ethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol It is a hydrochloride salt form of 3-(3-ethylphenyl)propan-1-amine, which is a derivative of phenethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-ethylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biochemical effects, including changes in enzyme activity, receptor signaling, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A parent compound with a similar structure but lacking the ethyl group on the aromatic ring.

    Amphetamine: A stimulant with a similar amine structure but different substituents on the aromatic ring.

    Methamphetamine: A potent stimulant with a similar core structure but additional methyl groups.

Uniqueness

3-(3-ethylphenyl)propan-1-amine hydrochloride is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethylphenyl)propan-1-amine hydrochloride involves the reaction of 3-ethylacetophenone with nitroethane to form 1-(3-ethylphenyl)-2-nitropropene, which is then reduced to 3-(3-ethylphenyl)propanal. The propanal is then reacted with methylamine to form 3-(3-ethylphenyl)propan-1-amine, which is finally converted to the hydrochloride salt.", "Starting Materials": [ "3-ethylacetophenone", "nitroethane", "sodium borohydride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-ethylacetophenone with nitroethane in the presence of a base such as potassium hydroxide to form 1-(3-ethylphenyl)-2-nitropropene.", "Step 2: Reduction of 1-(3-ethylphenyl)-2-nitropropene using sodium borohydride to form 3-(3-ethylphenyl)propanal.", "Step 3: Reaction of 3-(3-ethylphenyl)propanal with excess methylamine in the presence of a catalyst such as para-toluenesulfonic acid to form 3-(3-ethylphenyl)propan-1-amine.", "Step 4: Conversion of 3-(3-ethylphenyl)propan-1-amine to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS No.

2680533-15-5

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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